6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13607352
InChI: InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
SMILES: C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

CAS No.:

Cat. No.: VC13607352

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride -

Specification

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
IUPAC Name 6-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Standard InChI InChI=1S/C8H8N2O3.ClH/c11-10(12)6-1-2-8-7(5-6)9-3-4-13-8;/h1-2,5,9H,3-4H2;1H
Standard InChI Key REQSOLQCDRTGDD-UHFFFAOYSA-N
SMILES C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl
Canonical SMILES C1COC2=C(N1)C=C(C=C2)[N+](=O)[O-].Cl

Introduction

Chemical and Structural Characteristics

Molecular Architecture

6-Nitro-3,4-dihydro-2H-benzo[b] oxazine hydrochloride consists of a bicyclic benzoxazine system with a nitro group at the 6-position and a hydrochloride salt (Fig. 1). The benzoxazine core comprises a benzene ring fused to a six-membered oxazine ring containing one oxygen and one nitrogen atom . The nitro group (-NO₂) at the 6-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1095270-83-9
Molecular FormulaC₈H₉ClN₂O₃
Molecular Weight216.62 g/mol
IUPAC Name6-nitro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
SMILES[O-]N+c1ccc2c(c1)NCCO2.Cl

Physical Properties

While the hydrochloride salt’s exact melting point remains unspecified, its parent compound (6-nitro-3,4-dihydro-2H-benzo[b][1, oxazine) melts at 117–119°C . The hydrochloride form improves aqueous solubility, critical for biological assays and synthetic modifications . Spectroscopic data (FT-IR, NMR) for related benzoxazines indicate characteristic peaks for nitro groups (~1,520 cm⁻¹ asymmetric stretching) and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three stages:

  • Benzoxazine Core Formation: Condensation of o-aminophenol derivatives with formaldehyde or other aldehydes under acidic conditions.

  • Nitration: Introduction of the nitro group using nitric acid or nitrating agents at controlled temperatures .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and stability .

A recent advance employs solid acid nanocatalysts (e.g., ferrierite-based systems) to optimize benzoxazine synthesis, achieving high yields (85–95%) under mild conditions . Although demonstrated for -oxazines, this method may be adaptable to -oxazines like the target compound .

Table 2: Comparative Synthesis Metrics

ParameterConventional MethodNanocatalyst Method
Reaction Time6–12 hours1–3 hours
Yield70–80%85–95%
Temperature60–100°CRoom temperature

Applications in Pharmaceutical Research

Biological Activity

The nitro group enables participation in redox reactions, potentially modulating enzymatic activity or cellular signaling pathways . Molecular docking studies on analogous nitro-oxazines suggest affinity for kinase domains and DNA topoisomerases, hinting at anticancer applications . For example, 3-(4-bromophenyl)-6-nitro-3,4-dihydro-2H-benzo[e] -oxazine exhibits inhibitory effects against breast cancer cell lines . While direct evidence for 6-nitro-3,4-dihydro-2H-benzo[b] oxazine hydrochloride is limited, its structural similarity implies comparable bioactive potential .

Drug Intermediate

The compound serves as a precursor for:

  • Antimicrobial Agents: Nitro-aromatics often disrupt microbial electron transport chains.

  • CNS Therapeutics: Benzoxazines modulate serotonin and dopamine receptors, relevant to neurological disorders.

Materials Science Applications

Polymer Precursors

Benzoxazines are key monomers for polybenzoxazines—high-performance polymers with thermal stability and low flammability. Nitro groups may enhance crosslinking density, improving mechanical properties .

Catalytic Systems

Functionalized benzoxazines act as ligands in transition-metal catalysts. The nitro group’s electron-withdrawing nature could stabilize metal centers in oxidation reactions .

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundMolecular FormulaMolecular Weight (g/mol)Key Feature
6-Bromo-3,4-dihydro-2H-benzo[b] oxazineC₈H₈BrNO214.06Bromo substituent
6-Nitro-3,4-dihydro-2H-benzo[b] oxazineC₈H₈N₂O₃180.16Base compound (no salt)
Target compoundC₈H₉ClN₂O₃216.62Hydrochloride salt

The hydrochloride salt’s higher molecular weight and polarity improve solubility vs. the base compound . Compared to bromo analogues, the nitro group offers greater reactivity in electrophilic substitutions .

Future Research Directions

  • Biological Screening: Evaluate anticancer, antimicrobial, and anti-inflammatory activity in vitro.

  • Polymer Chemistry: Develop nitro-functionalized polybenzoxazines for high-temperature applications.

  • Catalysis: Explore ligand potential in asymmetric synthesis.

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